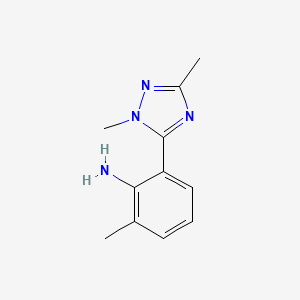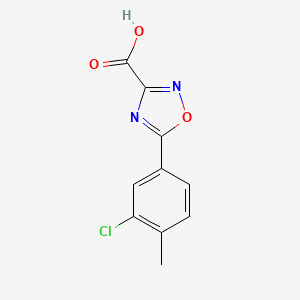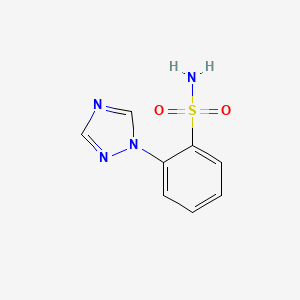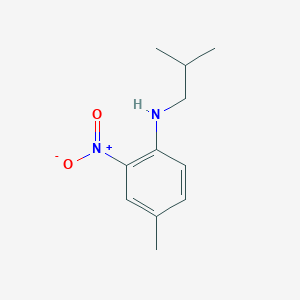
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different triazole derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and other biological processes.
Medicine: The triazole ring is a common motif in many pharmaceuticals, and this compound could serve as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline is unique due to its specific substitution pattern on the triazole ring. This unique structure can confer different chemical and biological properties compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-6-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-5-4-6-9(10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
Clé InChI |
GGEIRMFGVYXPFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC(=NN2C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)



![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)




![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)

